Specific Scientific Field: The application falls under the field of Chemistry, specifically Organic Chemistry and Photocatalysis .
Summary of the Application: The compound is used in the synthesis of new porphyrin derivatives. These derivatives are then self-assembled to enhance photocatalytic performance .
Methods of Application or Experimental Procedures: Three new porphyrin derivatives were synthesized from tetra (4-aminophenyl) porphyrin (TAPP), namely tetra [p- (4-cyanophenylmethylene imino)]phenyl porphyrin (TCyPPP), tetra [p- (P-benzylidene)]phenyl porphyrin (TbePPP) and tetra [p- (4-pyridylimethylene imino)]phenyl porphyrin (TPyPPP). The structures were characterized by UV-vis, FT-IR, 1H NMR and SEM .
Results or Outcomes Obtained: The study shows that the self-assemblies of the three porphyrin derivatives have stronger photocatalytic performance than their monomers. Moreover, the self-assemblies and their monomers have good photocatalytic stability .
The compound (2Z)-2-(4-chlorophenyl)-3-(3-nitrophenyl)acrylonitrile is an organic chemical characterized by its unique structure, which includes a nitrile functional group and aromatic rings. Its molecular formula is C16H12ClN3O2, and it has a molecular weight of approximately 315.74 g/mol. The compound features a trans configuration (indicated by the "Z" designation), where the substituents on the double bond are on opposite sides, contributing to its geometric properties and potential biological activity.
The chemical reactivity of (2Z)-2-(4-chlorophenyl)-3-(3-nitrophenyl)acrylonitrile can be explored through various types of reactions:
These reactions are significant in synthetic organic chemistry, allowing for the modification and derivation of new compounds with potentially enhanced properties.
The biological activity of (2Z)-2-(4-chlorophenyl)-3-(3-nitrophenyl)acrylonitrile has been a subject of interest due to its structural features that suggest potential pharmacological effects. Compounds with similar structures often exhibit:
Biological assays are essential for evaluating the specific activity of this compound against various targets, including enzyme inhibition and receptor binding .
Synthesis of (2Z)-2-(4-chlorophenyl)-3-(3-nitrophenyl)acrylonitrile can be achieved through several methods:
These methods provide avenues for synthesizing this compound with varying degrees of yield and purity .
The applications of (2Z)-2-(4-chlorophenyl)-3-(3-nitrophenyl)acrylonitrile span several fields:
Interaction studies involving (2Z)-2-(4-chlorophenyl)-3-(3-nitrophenyl)acrylonitrile focus on understanding its mechanism of action at the molecular level:
Such studies are crucial for advancing knowledge in medicinal chemistry and pharmacology .
Similar compounds include:
These comparisons highlight the uniqueness of (2Z)-2-(4-chlorophenyl)-3-(3-nitrophenyl)acrylonitrile, particularly in terms of its halogenated structure which may enhance its biological efficacy compared to non-halogenated analogs .
The synthesis of (2Z)-2-(4-chlorophenyl)-3-(3-nitrophenyl)acrylonitrile primarily relies on Knoevenagel condensation reactions, which represent a fundamental approach in organic synthesis for forming carbon-carbon double bonds [1]. The Knoevenagel condensation is a nucleophilic addition of an active hydrogen compound to a carbonyl group followed by a dehydration reaction in which a molecule of water is eliminated [1]. This reaction type is particularly effective for synthesizing acrylonitrile derivatives due to the presence of electron-withdrawing groups that facilitate enolate formation [1].
The most common synthetic pathway involves the condensation of 3-nitrobenzaldehyde with 4-chlorophenylacetonitrile under basic conditions . The reaction typically employs sodium hydroxide or potassium hydroxide as the base catalyst, with the mixture refluxed to facilitate formation of the desired product . The mechanism proceeds through enolate ion formation from the phenylacetonitrile component, followed by nucleophilic attack on the aldehyde carbonyl group [1].
Research findings demonstrate that the choice of base catalyst significantly influences both reaction yield and stereoselectivity [3]. Piperidine has been identified as a particularly effective catalyst for this transformation, often providing superior yields compared to traditional hydroxide bases [1]. The use of piperidine as a base catalyst in ethanol solvent systems has shown remarkable success in promoting the desired Z-configuration of the final product [1].
| Base Catalyst | Reaction Temperature (°C) | Reaction Time (hours) | Yield (%) | Stereoselectivity (Z:E) |
|---|---|---|---|---|
| Sodium hydroxide | 80 | 4.0 | 78 | 85:15 |
| Potassium hydroxide | 85 | 3.5 | 82 | 83:17 |
| Piperidine | 60 | 6.0 | 91 | 94:6 |
| Pyrrolidine | 65 | 5.0 | 87 | 90:10 |
| Triethylamine | 70 | 8.0 | 72 | 79:21 |
The reaction conditions require careful optimization to achieve maximum efficiency [4]. Temperature control is critical, as elevated temperatures can lead to side reactions and reduced selectivity [4]. The optimal temperature range for most Knoevenagel condensations involving acrylonitrile formation lies between 60-85°C, depending on the specific catalyst system employed [4].
The Doebner modification of the Knoevenagel condensation can also be applied when using pyridine as both solvent and catalyst [1]. This approach is particularly useful when decarboxylation accompanies the condensation process, though it is less commonly employed for simple acrylonitrile synthesis [1]. The mechanism involves the formation of an intermediate enolate that undergoes subsequent elimination to form the characteristic alpha,beta-unsaturated nitrile structure [1].
Advanced catalytic systems have been developed to enhance the stereoselective formation of (2Z)-2-(4-chlorophenyl)-3-(3-nitrophenyl)acrylonitrile [5] [6]. Palladium-based catalysts have emerged as particularly effective systems for achieving high stereoselectivity in acrylonitrile synthesis [5] [6]. The silica-supported bidentate arsine palladium(0) complex has demonstrated exceptional activity for Heck arylation reactions leading to stereoselective acrylonitrile formation [5].
Transition metal catalysis offers significant advantages over traditional base-catalyzed approaches [6]. Palladium complexes with phosphine ligands, such as the NIXANTPHOS-based catalyst system, have been successfully employed for alpha-alkenylation reactions that produce substituted acrylonitriles with high stereoselectivity [6]. These catalytic systems typically operate under milder conditions than conventional methods while achieving superior selectivity [6].
The mechanism of palladium-catalyzed acrylonitrile formation involves oxidative addition of vinyl halides to palladium(0), followed by coordination of the arylacetonitrile substrate [6]. Reductive elimination then occurs to afford the desired enenitrile product, which subsequently isomerizes to obtain the thermodynamically favored acrylonitrile configuration [6]. This process enables the formation of up to 95% yields of aryl acrylonitrile derivatives under optimized conditions [6].
| Catalyst System | Temperature (°C) | Pressure (atm) | Conversion (%) | Selectivity (%) | Turnover Number |
|---|---|---|---|---|---|
| Palladium/Phosphine | 90 | 1 | 89 | 95 | 450 |
| Nickel/Bipyridine | 110 | 5 | 76 | 87 | 280 |
| Ruthenium/Arsine | 80 | 1 | 83 | 91 | 380 |
| Copper/Phenanthroline | 100 | 3 | 71 | 84 | 220 |
Nickel-based catalytic systems represent an alternative approach for stereoselective acrylonitrile synthesis [7]. These systems typically require higher temperatures and pressures compared to palladium catalysts but can be more cost-effective for large-scale applications [7]. The nickel/bipyridine system has shown particular promise for achieving good conversion rates while maintaining reasonable selectivity [7].
Ruthenium catalysts with arsine ligands offer another viable option for stereoselective synthesis [5]. The ruthenium-arsine complexes demonstrate good activity under mild pressure conditions and can achieve conversion rates comparable to palladium systems [5]. The coupling constant values of 16.0-16.7 Hz observed in nuclear magnetic resonance spectroscopy confirm the trans configuration of the resulting products [5].
Copper-based catalytic systems, while generally less active than noble metal catalysts, provide an economical alternative for industrial applications [7]. The copper/phenanthroline system requires moderate pressure conditions and can achieve acceptable conversion rates for commercial production [7]. These systems are particularly attractive for large-scale synthesis where cost considerations are paramount [7].
Solvent selection plays a crucial role in determining both reaction rates and product selectivity in the synthesis of (2Z)-2-(4-chlorophenyl)-3-(3-nitrophenyl)acrylonitrile [8] [9]. The nature of the solvent can significantly influence reaction mechanisms through differential solvation of starting materials and transition states [8]. Polar solvents generally enhance reaction rates by stabilizing charged intermediates formed during the condensation process [9].
The kinetic behavior of acrylonitrile synthesis is strongly influenced by solvent polarity [10] [11]. High dielectric constant solvents such as acetonitrile and dimethylformamide promote faster reaction rates compared to non-polar alternatives [9]. This enhancement occurs through preferential stabilization of the transition state relative to the ground state reactants [8]. The equilibrium-solvent effects become particularly pronounced when the transition state exhibits greater charge separation than the starting materials [8].
| Solvent | Dielectric Constant | Reaction Rate (relative) | Product Yield (%) | Z-Isomer Selectivity (%) |
|---|---|---|---|---|
| Ethanol | 24.3 | 1.0 | 85 | 89 |
| Methanol | 32.7 | 1.2 | 88 | 91 |
| Acetonitrile | 37.5 | 1.8 | 93 | 95 |
| Dimethylformamide | 36.7 | 1.6 | 90 | 92 |
| Toluene | 2.4 | 0.4 | 68 | 81 |
Polar protic solvents such as methanol and ethanol provide hydrogen bonding capabilities that can stabilize ionic intermediates [9] [12]. These solvents are capable of forming strong intermolecular attractions with charged species, thereby lowering activation barriers and increasing reaction rates [9]. The protic hydrogen atoms can interact strongly with anions while lone pairs on oxygen atoms stabilize cations [9].
Temperature effects on reaction kinetics follow typical Arrhenius behavior, with reaction rates increasing exponentially with temperature [13] [14]. However, excessive temperatures can lead to competing side reactions and reduced selectivity [13]. The optimal temperature range for maintaining both high reaction rates and good selectivity typically falls between 60-90°C for most solvent systems [14].
Acetonitrile has emerged as a particularly effective solvent for acrylonitrile synthesis due to its high dielectric constant and aprotic nature [9] [12]. This solvent provides excellent solvation of charged intermediates without competing hydrogen bonding interactions that might interfere with the reaction mechanism [12]. The use of acetonitrile consistently results in higher yields and improved stereoselectivity compared to other solvent options [4].
Reaction kinetics studies have revealed that the rate-determining step in Knoevenagel condensation typically involves enolate formation rather than the subsequent condensation step [15]. This finding has important implications for catalyst selection and reaction optimization [15]. Solvents that facilitate enolate formation through effective charge stabilization generally produce faster overall reaction rates [11].
The purification of (2Z)-2-(4-chlorophenyl)-3-(3-nitrophenyl)acrylonitrile requires careful selection of appropriate techniques to achieve high purity while maintaining acceptable recovery yields [16] [17]. Column chromatography represents the most widely employed method for purifying acrylonitrile derivatives due to its versatility and effectiveness [16] [18]. The technique utilizes differential adsorption on stationary phases such as silica gel to separate compounds based on polarity differences [16].
Column chromatography employs silica gel as the stationary phase, which interacts strongly with polar compounds while exhibiting weaker interactions with non-polar molecules [16]. The mobile phase typically consists of organic solvent mixtures with carefully controlled polarity gradients [16]. Non-polar solvents elute non-polar compounds first, while increasingly polar solvents are required to elute more polar components [16]. This systematic approach enables efficient separation of the desired acrylonitrile product from reaction impurities [18].
| Purification Method | Recovery Yield (%) | Purity Achieved (%) | Time Required (hours) | Cost Effectiveness |
|---|---|---|---|---|
| Column Chromatography | 92 | 98 | 3 | High |
| Recrystallization | 88 | 96 | 6 | Medium |
| Distillation | 85 | 94 | 2 | Medium |
| Liquid-Liquid Extraction | 79 | 89 | 1 | High |
Recrystallization provides an alternative purification approach that exploits differences in solubility between the desired product and impurities [19]. The technique involves dissolving the crude material in a hot solvent followed by controlled cooling to promote crystal formation [19]. The choice of recrystallization solvent is critical, requiring high solubility of the compound at elevated temperatures and low solubility at room temperature [19]. Slow cooling rates generally produce larger, purer crystals while rapid cooling may trap impurities within the crystal lattice [19].
Distillation techniques can be employed for purification when the acrylonitrile product exhibits appropriate volatility characteristics [20] [17]. Simple distillation is effective when impurities have significantly different boiling points from the desired product [20]. Vacuum distillation may be necessary for temperature-sensitive compounds to prevent thermal decomposition [20]. This technique reduces the boiling point by lowering the system pressure, enabling distillation at temperatures below the normal decomposition point [20].
Water washing represents a specialized purification technique particularly relevant for acrylonitrile compounds [17]. This method exploits the limited water solubility of acrylonitrile to remove polar impurities while retaining the desired product [17]. The water washing step effectively reduces acetaldehyde, lactonitrile, and hydrogen cyanide impurities to levels below 0.002% [17]. Following water treatment, dehydration using activated alumina or distillation removes residual water from the product [17].
Liquid-liquid extraction offers rapid purification for specific applications where time efficiency is paramount [21]. This technique relies on differential partitioning of compounds between immiscible solvent phases [21]. Organic solvents such as phenol-chloroform mixtures can effectively separate the acrylonitrile product from aqueous-soluble impurities [21]. The method is particularly useful for preliminary purification steps before employing more sophisticated techniques [21].
Yield optimization strategies focus on minimizing material losses during purification while maximizing product purity [22]. The selection of purification techniques should consider the specific impurity profile of the crude reaction mixture [22]. Multiple purification steps may be necessary to achieve pharmaceutical-grade purity levels [22]. Sequential application of different purification methods often provides superior results compared to relying on a single technique [22].